molecular formula C6H10N4O B8340760 2-(N-Pyrimidin-2-ylhydrazino)ethanol

2-(N-Pyrimidin-2-ylhydrazino)ethanol

Cat. No. B8340760
M. Wt: 154.17 g/mol
InChI Key: CFVPEWMFEHNMAX-UHFFFAOYSA-N
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Patent
US08809547B2

Procedure details

4.8 g (41.9 mmol) of 2-chloropyrimidine in 100 ml of ethanol and 3.6 g (47 mmol) of hydrazinoethanol and 9 g (64.2 mmol) of potassium carbonate were heated under reflux for 5 h. The mixture was filtered off with suction and the filtrate was concentrated by evaporation.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
hydrazinoethanol
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:8]([CH:10](O)[CH3:11])[NH2:9].C(=O)([O-])[O-:14].[K+].[K+]>C(O)C>[N:3]1[CH:4]=[CH:5][CH:6]=[N:7][C:2]=1[N:8]([CH2:10][CH2:11][OH:14])[NH2:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
hydrazinoethanol
Quantity
3.6 g
Type
reactant
Smiles
N(N)C(C)O
Name
Quantity
9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation

Outcomes

Product
Name
Type
Smiles
N1=C(N=CC=C1)N(N)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.